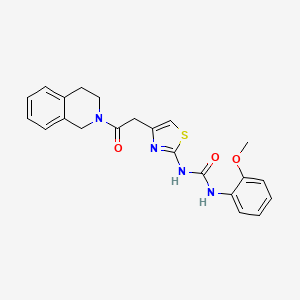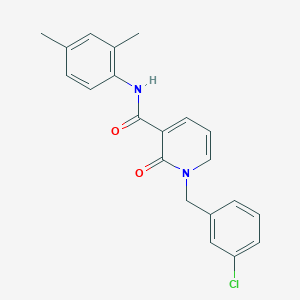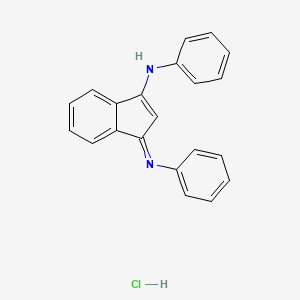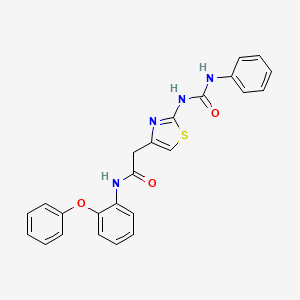
1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Human Adenosine A(3) Receptor Antagonists
Isoquinoline and quinazoline urea derivatives, including those structurally related to "1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea," have been identified as potent human adenosine A(3) receptor antagonists. Studies have shown that specific substituents on the phenyl or heteroaryl groups can significantly increase affinity for the adenosine A(3) receptor. These compounds, through competitive antagonism of the A(3) receptor, could be instrumental in the further characterization and potential therapeutic targeting of this receptor, which is implicated in various physiological and pathological processes, including inflammatory and cardiovascular diseases (J. V. van Muijlwijk-Koezen et al., 2000).
Anticancer Activity
The modification of urea and bis-urea structures with specific substituents has led to compounds with notable antiproliferative effects against cancer cell lines. Research into novel urea derivatives, including those with hydroxyphenyl or halogenphenyl substituents, has demonstrated their potential in inhibiting the growth of various cancer cell types, particularly breast carcinoma cells. These findings suggest a promising avenue for the development of new anticancer agents, highlighting the importance of the structural elements in the urea backbone for therapeutic applications (I. Perković et al., 2016).
Methodological Advances in Chemical Synthesis
Research has also focused on developing new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids. Such methodologies facilitate the synthesis of complex molecules, potentially leading to the discovery of new drugs or materials with unique properties. The advancements in synthetic techniques underscore the importance of isoquinolin-1(2H)-one derivatives in medicinal chemistry and organic synthesis (Berk Mujde et al., 2011).
Neuroprotective and Enzyme Inhibition Activities
Compounds containing the isoquinoline and urea/thiourea motifs have been evaluated for their neuroprotective properties and enzyme inhibition capabilities, particularly against cholinesterases. These enzymes are critical in the pathophysiology of Alzheimer's disease and other neurodegenerative disorders. The research into coumarylthiazole derivatives, for example, demonstrates the potential of such compounds in the development of treatments for neurodegenerative diseases and conditions associated with oxidative stress (B. Z. Kurt et al., 2015).
Propriétés
IUPAC Name |
1-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-19-9-5-4-8-18(19)24-21(28)25-22-23-17(14-30-22)12-20(27)26-11-10-15-6-2-3-7-16(15)13-26/h2-9,14H,10-13H2,1H3,(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDJDWFSPUSSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2943903.png)
![N-(2,6-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2943905.png)
![2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2943906.png)

![2-[(2-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2943908.png)
![Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B2943911.png)
amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2943912.png)


![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2943916.png)


